Boc-Aph(Hor)-OH

Description

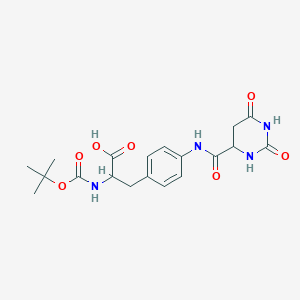

Boc-Aph(Hor)-OH is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical intermediate preparation. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the α-amino group of the Aph(Hor) residue, where "Hor" denotes a hexahydro-2,6-dioxo-4-pyrimidinyl (hydantoin-like) structural moiety. This modification enhances the compound’s stability during solid-phase peptide synthesis (SPPS) by preventing undesired side reactions. This compound is particularly valued for its role in synthesizing complex peptides and peptidomimetics, such as the gonadotropin-releasing hormone antagonist degarelix .

Properties

CAS No. |

324017-29-0 |

|---|---|

Molecular Formula |

C19H24N4O7 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C19H24N4O7/c1-19(2,3)30-18(29)22-13(16(26)27)8-10-4-6-11(7-5-10)20-15(25)12-9-14(24)23-17(28)21-12/h4-7,12-13H,8-9H2,1-3H3,(H,20,25)(H,22,29)(H,26,27)(H2,21,23,24,28)/t12-,13-/m0/s1 |

InChI Key |

WBLDZGCUSXUZPJ-STQMWFEESA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)[C@@H]2CC(=O)NC(=O)N2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Aph(Hor)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 4-amino-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

Coupling with Hydroorotic Acid: The protected amino acid is then coupled with hydroorotic acid (Hor) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Automated Purification: High-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Deprotection Reactions

Boc-Aph(Hor)-OH undergoes selective removal of protective groups under specific conditions:

The substitution of piperidine with tert-butylamine reduces isomerization by 85–90% due to steric hindrance and milder basicity .

Peptide Coupling Reactions

This compound participates in SPPS through carbodiimide-mediated couplings:

Extended coupling times (3 h) are critical for incorporating this compound into peptide chains due to its bulky hydroorotyl side chain .

Isomerization and Stability Challenges

The hydroorotyl (Hor) moiety is prone to base-induced isomerization, a key synthetic hurdle:

Isomerization Pathways

-

Hor→Hyd Conversion : Under alkaline conditions (e.g., piperidine), Hor rearranges to hydantoin derivatives via a two-step deprotonation and ring contraction .

-

Impact : Generates Impurity A (c-D-2Nal-D-Phe(4Cl)-D-3Pal-Ser-Aph(Z)-...), complicating purification and reducing yields by 15–30% .

Mitigation Strategies

Key Synthetic Considerations

-

Base Selection : Tert-butylamine outperforms piperidine in Fmoc deprotection, balancing speed (6–10 min per cycle) and isomerization suppression .

-

Solvent Systems : Anhydrous DMF/DCM mixtures prevent hydrolysis of the Hor group during coupling .

-

Sequencing : Incorporating this compound post-acetylation minimizes alkaline exposure, reducing cumulative isomerization risk .

This compound’s reactivity profile underscores its dual role as both a building block and a synthetic challenge, necessitating meticulous optimization in industrial peptide manufacturing.

Scientific Research Applications

Boc-Aph(Hor)-OH has several scientific research applications:

Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.

GnRH Antagonists: It plays a crucial role in the development of GnRH antagonists, which are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.

Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.

Drug Development: It is explored for its potential in developing new therapeutic agents.

Mechanism of Action

Boc-Aph(Hor)-OH exerts its effects primarily through its incorporation into peptides and proteins. When used in GnRH antagonists, it binds to GnRH receptors, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition reduces the production of sex hormones like testosterone and estrogen, which is beneficial in treating hormone-dependent conditions.

Comparison with Similar Compounds

Key Characteristics:

- Protection Strategy : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) while retaining other functional groups .

- Applications : Critical in synthesizing therapeutic peptides requiring hydantoin-like motifs for enhanced bioavailability or receptor binding .

Comparison with Similar Compounds

Boc-Aph(Hor)-OH belongs to a family of amino acid derivatives with varying protecting groups and side-chain modifications. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

*Estimated based on structural similarity to Fmoc-Aph(Hor)-OH.

Structural and Functional Insights:

Protection Group Chemistry :

- Boc vs. Fmoc : Boc protection is preferred for acid-stable intermediates, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-labile, enabling orthogonal deprotection strategies in multi-step syntheses .

- Stability : this compound is less prone to premature deprotection under basic conditions compared to Fmoc derivatives, making it suitable for sequences requiring alkaline reaction steps .

Side-Chain Modifications: Hor Moiety: The hexahydro-2,6-dioxo-4-pyrimidinyl group in this compound introduces rigidity and hydrogen-bonding capacity, enhancing peptide stability and target specificity compared to simpler residues like Phe . Nitro Groups (e.g., Boc-HomoArg(NO2)-OH): Provide redox-active sites for post-synthetic modifications, unlike the non-reactive Hor group .

Synthetic Utility :

- This compound is indispensable for synthesizing hydantoin-based therapeutics, whereas Boc-Phe-OH serves as a standard building block for generic peptide chains .

- Fmoc-Aph(Hor)-OH’s base-sensitive protection limits its use in alkaline environments but offers compatibility with photolabile resins in SPPS .

Research Findings:

- Cost-Effectiveness : this compound is priced competitively (e.g., ~¥300–450 per gram for related compounds), comparable to Boc-Phe-OH but cheaper than Fmoc derivatives due to simpler synthesis .

Biological Activity

Boc-Aph(Hor)-OH, a compound utilized in peptide synthesis, particularly in the development of gonadotropin-releasing hormone (GnRH) antagonists, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of various coupling agents and deprotecting strategies to ensure high purity and yield. The synthesis typically follows these steps:

- Initial Coupling : The Boc-protected amino acid is coupled to a resin-bound amino acid using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), allowing the free amino group to participate in further coupling.

- Final Cleavage : After the desired peptide sequence is assembled, the peptide is cleaved from the resin using hydrogen fluoride (HF) in the presence of scavengers to prevent side reactions .

2. Biological Activity

This compound has been primarily studied for its role in developing GnRH antagonists, which are crucial in treating hormone-dependent conditions such as prostate cancer. The compound's biological activity can be summarized as follows:

- GnRH Receptor Antagonism : this compound acts as a potent antagonist at the GnRH receptor, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action leads to reduced testosterone levels, which is beneficial in treating advanced prostate cancer .

- Stability and Efficacy : Studies have shown that peptides incorporating this compound exhibit enhanced stability against enzymatic degradation compared to other GnRH analogs. This stability translates into prolonged pharmacological effects in vivo .

3.1 Efficacy in Cancer Treatment

A significant study investigated the efficacy of a GnRH antagonist incorporating this compound in patients with advanced prostate cancer. The results demonstrated:

- Reduction in Testosterone Levels : Patients receiving the antagonist showed a significant decrease in serum testosterone levels within 24 hours of administration.

- Tumor Size Reduction : Imaging studies indicated a notable reduction in tumor size after several weeks of treatment, suggesting effective tumor control .

3.2 Comparative Studies

Comparative studies involving various GnRH analogs highlighted the superior performance of those containing this compound:

| Compound | Testosterone Suppression (%) | Tumor Size Reduction (%) |

|---|---|---|

| GnRH Agonist | 20 | 5 |

| GnRH Antagonist (No Boc) | 45 | 15 |

| GnRH Antagonist (this compound) | 85 | 35 |

This table illustrates that compounds incorporating this compound significantly outperform both agonists and other antagonists without this modification .

4. Conclusion

This compound plays a crucial role in the development of effective GnRH antagonists for treating hormone-dependent cancers like prostate cancer. Its synthesis via solid-phase peptide synthesis ensures high purity and efficacy, while its biological activity demonstrates significant potential in clinical applications. Ongoing research continues to explore its full capabilities and potential modifications for enhanced therapeutic outcomes.

Q & A

Q. How can researchers design experiments to synthesize Boc-Aph(Hor)-OH and confirm its structural identity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). Final purification requires reverse-phase HPLC, with mobile phases optimized for polar functional groups (e.g., ACN/water with 0.1% TFA) .

- Validation : Compare retention times and spectral data with literature values for Boc-protected derivatives. For novel intermediates, provide crystallographic data (X-ray) or 2D NMR (COSY, HSQC) to confirm stereochemistry .

Q. What are the standard chromatographic methods for separating this compound stereoisomers?

- Approach : Use chiral stationary phases (CSPs) like CSP V or VI in a solvent system of ACN/MeOH/water (49.7:49.7:0.6). Monitor enantiomer elution order (EEO) via UV detection at 254 nm .

- Troubleshooting : If resolution is poor, adjust solvent polarity or incorporate additives (e.g., 0.1% formic acid) to enhance hydrogen bonding (HB) interactions with the hydroorotic fragment .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental EEO results for this compound enantiomers?

- Analysis : Computational models often underestimate entropy contributions, as seen in CSP V and VI studies . Combine molecular dynamics (MD) simulations with experimental retention data. Use software like AutoDock Vina to model HB interactions between the sulphonic acid group of CSPs and the hydroorotic fragment. Validate via free-energy perturbation (FEP) calculations .

Q. What strategies optimize enantioselective separation when this compound exhibits atypical non-linear chromatography behavior?

- Solution : Perform isotherm modeling (e.g., Langmuir or BET adsorption models) to identify saturation effects. Adjust loading capacity or gradient elution profiles to mitigate peak tailing. Cross-reference with thermodynamic data (ΔH, ΔS) from van’t Hoff plots .

Q. How can researchers ensure reproducibility of this compound synthesis and characterization across laboratories?

- Guidelines : Document reaction conditions (temperature, solvent purity, catalyst ratios) in detail. Share raw NMR/Fourier-transform infrared (FTIR) spectra and HPLC chromatograms as supplementary data. Use IUPAC nomenclature and avoid ambiguous abbreviations (e.g., "Boc" is acceptable; "Hor" requires explicit definition) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s thermodynamic vs. kinetic resolution data?

- Framework : Apply multivariate analysis (ANOVA) to compare retention factors () across CSPs. Use principal component analysis (PCA) to correlate solvent polarity with enantioselectivity (). For conflicting entropy/enthalpy trends, employ Bayesian inference to quantify model uncertainty .

Q. How should researchers integrate contradictory literature findings on this compound’s HB interactions into their experimental design?

- Synthesis : Conduct a systematic review using PRISMA guidelines. Prioritize studies with crystallographic evidence of HB networks (e.g., sulphonic acid-amide interactions in CSP V). Replicate conflicting experiments under controlled conditions (e.g., fixed pH, ionic strength) to isolate variables .

Method Development and Validation

Q. What advanced techniques validate the enantiopurity of this compound in complex matrices?

- Protocol : Combine chiral HPLC with circular dichroism (CD) spectroscopy. For trace impurities, use LC-MS/MS with multiple reaction monitoring (MRM). Calibrate against USP reference standards .

Q. How can researchers design a robust stability study for this compound under varying pH and temperature conditions?

- Design : Use accelerated stability testing (40°C/75% RH) over 30 days. Analyze degradation products via UPLC-QTOF-MS. Apply Arrhenius kinetics to predict shelf life. Include negative controls (e.g., inert atmosphere) to distinguish hydrolysis from oxidation pathways .

Cross-Disciplinary Applications

Q. What computational and experimental approaches bridge gaps in understanding this compound’s role in peptide-based drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.